4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N6O6S2/c1-5-35(6-2)44(39,40)24-17-11-21(12-18-24)29(38)31-19-27-33-34-30(36(27)25-9-7-8-10-26(25)42-4)43-20-28(37)32-22-13-15-23(41-3)16-14-22/h7-18H,5-6,19-20H2,1-4H3,(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTRLMKERUFYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include 2-methoxyphenyl isocyanate, which is known for its chemoselective nature and stability under various conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Reactivity of the Benzo[d]thiazole Moiety
The 7-chloro-4-methylbenzo[d]thiazole unit exhibits electrophilic substitution patterns due to electron-withdrawing effects of the chlorine atom and steric influence of the methyl group.
Piperazine Ring Reactions
The piperazine ring undergoes alkylation and acylation reactions at its secondary amine sites.
Thiophene Sulfonyl Group Reactivity
The thiophene-2-sulfonyl moiety participates in nucleophilic substitutions and redox reactions.
Pyrrolidine-Methanone Linkage
The pyrrolidine ring and ketone group enable cyclization and condensation reactions.
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Enolate Formation | LDA, THF, -78°C | α-Substituted pyrrolidine derivatives | Moderate (45–60%). |
| Mannich Reaction | Formaldehyde, NH |
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties by inhibiting bacterial growth through interference with folate synthesis. The specific compound has shown promise as a potential antimicrobial agent due to its structural similarities with known sulfonamide antibiotics.
Anticancer Potential
Studies have suggested that compounds containing triazole moieties can act as anticancer agents. The unique structure of 4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer’s disease and Type 2 diabetes mellitus (T2DM). The inhibition of these enzymes can lead to therapeutic effects by modulating neurotransmitter levels and glucose metabolism.
Case Study 1: Antimicrobial Testing
A series of sulfonamide derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, comparable to traditional sulfonamides, suggesting its potential use in treating bacterial infections .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a lead compound for further anticancer drug development .
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole ring and methoxyphenyl groups play a crucial role in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Features
The target compound’s structural analogs can be categorized based on their heterocyclic cores and sulfamoyl substituents:
Key Observations :
- Heterocyclic Core : The 1,2,4-triazole in the target compound offers hydrogen-bonding capabilities distinct from 1,3,4-oxadiazoles (e.g., LMM5/LMM11) or thiazoles .
- Sulfamoyl Groups : Diethylsulfamoyl (target) vs. benzyl/methyl (LMM5) or cyclohexyl/ethyl (LMM11) groups modulate steric bulk and hydrophobicity .
- Aromatic Substitutents : Methoxy groups (target, LMM5) improve solubility, whereas nitro () or furan (LMM11) groups may influence redox activity .
Physicochemical Properties
Analysis :
- The target compound’s methoxy groups likely enhance aqueous solubility compared to LMM11 (cyclohexyl) or thiazole derivatives with nitro substituents .
Critical Comparison :
- LMM5 and LMM11 demonstrate direct antifungal activity via thioredoxin reductase inhibition, a mechanism likely applicable to the target compound given shared sulfamoyl motifs .
- Thiazole derivatives () with pyridinyl substituents may exhibit divergent biological targets, highlighting the importance of core heterocycle selection .
Biological Activity
The compound 4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide represents a novel structure within the class of 1,2,4-triazole derivatives , which have been widely studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This complex structure integrates multiple functional groups that contribute to its biological properties.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. The antioxidant activity of 1,2,4-triazole derivatives has been documented in various studies. For instance, derivatives containing the triazole moiety have shown significant radical scavenging abilities.
- DPPH Radical Scavenging Assay : The compound's antioxidant capacity was evaluated using the DPPH assay. Compounds with similar structures have demonstrated higher scavenging activities compared to standard antioxidants like ascorbic acid .
2. Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives is well-established. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms.
- Cell Line Studies : In vitro studies have shown that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example:
3. Antimicrobial Activity
The antimicrobial properties of triazole derivatives have gained attention due to their potential in treating infections.
- In Vitro Antimicrobial Screening : Various studies have reported the effectiveness of similar compounds against bacterial and fungal strains. The presence of the triazole ring enhances the interaction with microbial enzymes, leading to increased efficacy .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The presence of sulfur and nitrogen atoms in the structure allows for effective interaction with ROS.
- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Membrane Disruption : Antimicrobial activity may involve disruption of microbial cell membranes through interactions with lipid bilayers.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Antioxidant Activity :
- Anticancer Efficacy :
- Antimicrobial Properties :
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves sequential functionalization of the triazole core. Key steps include:
- Triazole Ring Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids under reflux (e.g., using acetic acid as solvent) .
- Sulfanyl Group Introduction : Reaction of the triazole intermediate with mercaptoacetic acid derivatives via nucleophilic substitution (e.g., using DMF as solvent and K₂CO₃ as base) .
- Sulfamoyl and Benzamide Coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between the sulfamoyl group and benzamide moiety .
Optimization : - Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
Basic: How is the compound structurally characterized, and what analytical techniques are essential?
Answer:
- X-ray Crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement). Crystallize in DMSO/water mixtures and collect data at 100 K .
- Spectroscopy :
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can computational methods predict the compound’s mechanism of action or target binding?
Answer:
- Molecular Docking : Use Glide (Schrödinger Suite) with the XP scoring function to model interactions with biological targets (e.g., enzymes like 5-lipoxygenase). Optimize ligand poses using OPLS-AA force fields and hydrophobic enclosure parameters .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
- QSAR Studies : Corrogate substituent effects (e.g., methoxy vs. trifluoromethyl groups) on bioactivity using descriptors like logP and H-bond acceptors .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or crystallographic disorder)?
Answer:
- NMR Anomalies :
- Crystallographic Disorder :
Advanced: What experimental design principles apply to assessing its biological activity (e.g., antimicrobial or anticancer assays)?
Answer:
- In Vitro Assays :
- Control Strategies :
- Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks.
- Validate via triplicate runs with p<0.05 significance .
Advanced: How to design SAR studies for triazole derivatives of this compound?
Answer:
- Vary Substituents : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or sulfanyl groups .
- Assay Key Properties :
- LogP (HPLC) to correlate lipophilicity with membrane permeability.
- Enzyme inhibition (e.g., COX-2 IC₅₀ via fluorescence quenching) .
- Data Analysis :
- Use PCA (Principal Component Analysis) to cluster bioactivity trends.
- Apply ML models (Random Forest) to predict optimal substituents .
Advanced: How to address low solubility or stability in biological assays?
Answer:
- Solubility Enhancement :
- Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes .
- Modify sulfamoyl group to PEGylated derivatives .
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
